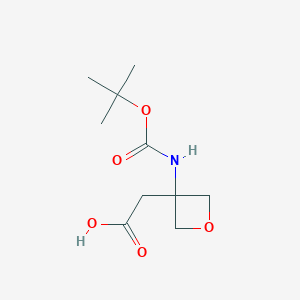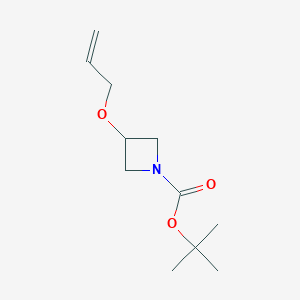
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Vue d'ensemble
Description
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a derivative of pyridine and benzoic acid, and its unique chemical structure makes it a promising candidate for a variety of research applications.
Applications De Recherche Scientifique
1. Structural Investigation and Synthesis of Organic Compounds
Triorganostannyl esters, including those related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been synthesized and structurally investigated. These studies provide insights into their physicochemical properties and potential for forming coordination complexes with metal centers, affecting photophysical properties and ligand interactions (Tzimopoulos et al., 2010).
2. Dye and Pigment Synthesis
Research on ortho/para-aminobenzoic acids and corresponding methyl esters, including structures similar to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, has led to the development of heterocyclic azo dyes. These dyes demonstrate improved pH stability due to structural modifications (Wang et al., 2018).
3. Agricultural Applications
Substituted pyridinemonocarboxylates and benzoic acids, chemically related to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been evaluated as potential chemical hybridizing agents for wheat. This application highlights the agricultural significance of such compounds (Ciha & Ruminski, 1991).
4. Development of Functionalized Organic Molecules
Studies have shown the synthesis of functionalized organic molecules, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] benzoic acid methyl ester, which bear resemblance to 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds are important for understanding molecular interactions and properties (Ming & South, 2004).
5. Role in Glucose-6-Phosphatase Inhibition
Compounds like (3-pyridin-2-yl-thiouriedo)alkanoic acid esters, related to the chemical structure of interest, have been synthesized and shown to inhibit glucose-6-phosphatase enzyme, indicating potential biomedical applications (Farhanullah et al., 2004).
Propriétés
IUPAC Name |
methyl 3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-6-12(15(16,17)18)8-13(19-9)10-4-3-5-11(7-10)14(20)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDVTBZTDRYYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)




![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)


